molecular formula C15H14N4O3S B11058264 2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11058264
M. Wt: 330.4 g/mol
InChI Key: LDJRDAANCLDDKG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with ethoxy and thiazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzamide with the ethoxy group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-[4-(4-fluorobenzyl)-2-morpholinyl]benzamide
  • Methyl 2-ethoxy-1-((2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)phenyl)methyl]benzimidazole-4-carboxylate

Uniqueness

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C15H14N4O3S/c1-3-21-12-7-5-4-6-10(12)14(20)17-15-16-11(8-23-15)13-9(2)18-22-19-13/h4-8H,3H2,1-2H3,(H,16,17,20)

InChI Key

LDJRDAANCLDDKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NON=C3C

Origin of Product

United States

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